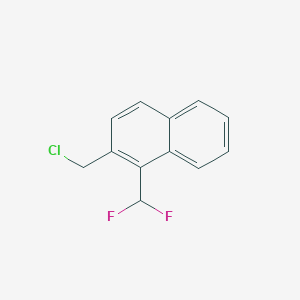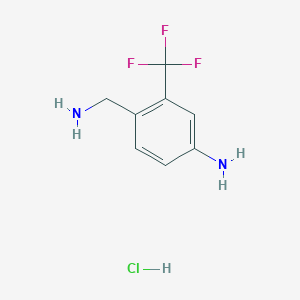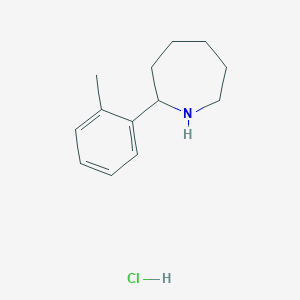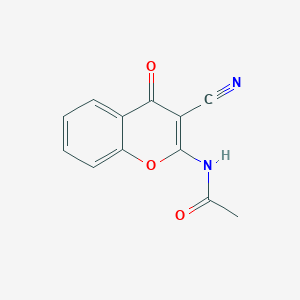
N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide is a compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide typically involves the reaction of 3-formylchromone with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted chromone derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can modulate pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Cyano-4-oxo-4H-chromen-3-yl)acetamide
- 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- 4-Methyl-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
Uniqueness
N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide stands out due to its specific structural features, such as the presence of both cyano and acetamide groups, which contribute to its unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
142791-61-5 |
|---|---|
Formule moléculaire |
C12H8N2O3 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
N-(3-cyano-4-oxochromen-2-yl)acetamide |
InChI |
InChI=1S/C12H8N2O3/c1-7(15)14-12-9(6-13)11(16)8-4-2-3-5-10(8)17-12/h2-5H,1H3,(H,14,15) |
Clé InChI |
BQPZEDNGMBNSQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)
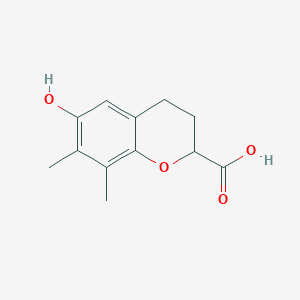
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

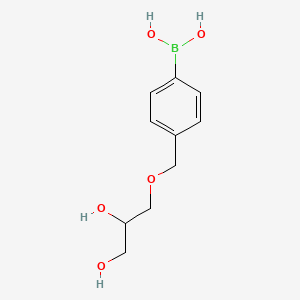
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)


